4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL
Description
4-Bromo-2-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)phenol is a brominated phenolic compound featuring a piperazine ring substituted with a 4-fluorophenyl sulfonyl group at the para-position. The molecule’s core structure includes a phenol ring with a bromine atom at position 4 and a piperazinomethyl group at position 2. The compound’s molecular formula is C₁₇H₁₇BrFN₂O₃S, with a molecular weight of approximately 428.3 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
4-bromo-2-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c18-14-1-6-17(22)13(11-14)12-20-7-9-21(10-8-20)25(23,24)16-4-2-15(19)3-5-16/h1-6,11,22H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIOVKFPPYJRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of phenol to produce 4-bromophenol, followed by further functionalization to introduce the fluorophenyl and sulfonyl piperazine groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural characteristics.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenolic compounds have been noted for their ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the sulfonyl group enhances the compound's ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics. Research has demonstrated that sulfonamide derivatives can exhibit potent antibacterial activity, which may be applicable to the synthesis of this compound .
Biological Research
In biological studies, this compound can serve as a tool for probing biological pathways.
- Enzyme Inhibition : The sulfonyl group in the structure allows for potential inhibition of specific enzymes involved in disease processes. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis .
- Receptor Modulation : The piperazine moiety can facilitate interactions with neurotransmitter receptors, making this compound a candidate for studying neurological pathways and disorders such as depression and anxiety.
Material Science
The unique properties of this compound can be exploited in material science.
- Polymer Chemistry : Compounds containing sulfonyl groups are often used in the synthesis of polymers with enhanced thermal and mechanical properties. This could lead to new materials with applications in electronics or aerospace industries.
Case Study 1: Anticancer Activity
A study conducted on phenolic compounds similar to 4-Bromo-2-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)phenol found that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress within cancer cells, leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Research on structurally related sulfonamide compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of the sulfonyl group in enhancing binding affinity to bacterial enzymes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfonyl piperazine moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide-Piperazine Motifs
1-(Bis(4-Fluorophenyl)Methyl)-4-((4-Sulfamoylaminophenyl)Sulfonyl)Piperazine (Compound 6i)
- Structure: Contains a bis(4-fluorophenyl)methyl group attached to piperazine and a 4-sulfamoylaminophenyl sulfonyl group.
- Key Differences: Lacks the bromophenol moiety but shares the sulfonamide-piperazine framework.
- Physicochemical Properties : Melting point = 198–200°C; molecular weight = 582.6 g/mol.
- Applications : Sulfonamide derivatives like this are often explored for antimicrobial or enzyme inhibitory activity.
4-Bromo-2-[(E)-({4-[(4-{[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]Amino}Phenyl)Sulfonyl]Phenyl}Imino)Methyl]Phenol
Halogenated Phenolic Derivatives
4-Bromo-3-Fluoro-2'-(4-Methylpiperazinomethyl)Benzophenone
- Structure: Benzophenone core with bromo, fluoro, and methylpiperazinomethyl substituents.
- Key Differences: Replaces the phenol group with a ketone and introduces a methyl group on piperazine.
- Applications: Benzophenone derivatives are studied for photochemical properties or as intermediates in drug synthesis.
4-Bromo-2-[(E)-{[4-(2-Hydroxyethyl)Phenyl]Imino}Methyl]Phenol (HL1)
Simplified Bromo-Fluoro Derivatives
2-Bromo-4-Fluorophenol
- Structure: A minimalistic analog with bromo and fluoro substituents on phenol.
- Key Differences: Lacks the piperazinomethyl-sulfonyl group, reducing molecular complexity.
Comparative Analysis: Physicochemical and Functional Properties
Research Findings and Implications
- Synthesis: The target compound’s sulfonamide-piperazine group suggests synthesis via nucleophilic substitution between a bromophenol derivative and a pre-sulfonylated piperazine intermediate, as seen in .
- Bioactivity : While direct data is unavailable, sulfonamide-piperazine analogs (e.g., 6i) show antimicrobial activity, and Schiff base ligands (HL1) exhibit anticandidal effects.
- Toxicity: Bromophenol derivatives with nitro groups (e.g., ’s NFQ300) show mutagenicity, but the absence of nitro substituents in the target compound may reduce this risk.
Biological Activity
4-Bromo-2-({4-[(4-fluorophenyl)sulfonyl]piperazino}methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C21H22BrF3N2O3S
- Molecular Weight : 599.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-bromo derivatives. For example, compounds containing sulfonamide groups have shown significant activity against various bacterial strains.
| Compound | MIC (μM) | Activity |
|---|---|---|
| 4-Bromo-2-{...} | 15.625 - 62.5 | Antistaphylococcal |
| 4-Bromo-2-{...} | 62.5 - 125 | Antienterococcal |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, which is crucial for bacterial growth and biofilm formation .
Cancer Research
In cancer studies, compounds similar to 4-bromo derivatives have been investigated for their antiproliferative effects on various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 7.76 µM against HCT116 cells, indicating potent activity against colorectal cancer .
Kinase Inhibition
The compound has potential as a kinase inhibitor, particularly in pathways associated with tumor growth and proliferation. Research indicates that modifications in halogen substitutions significantly impact the biological activity of these inhibitors. The presence of bromine and fluorine atoms has been linked to enhanced potency in inhibiting receptor tyrosine kinases associated with cancer progression .
Study on Biofilm Inhibition
A study focusing on biofilm-forming bacteria reported that certain brominated compounds exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) ranged from 62.216 to 124.432 μg/mL, demonstrating the compound’s potential in treating persistent infections .
Antiparasitic Activity
Another investigation found that related compounds showed promising antiparasitic activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth. The structural features contributing to this activity included specific halogen substitutions that enhance binding affinity to target proteins involved in the parasite's life cycle .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
